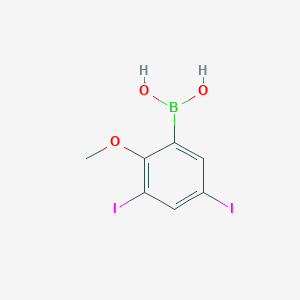
Ácido 3,5-diiodo-2-metoxifenilborónico
Descripción general
Descripción
3,5-Diiodo-2-methoxyphenylboronic acid is a derivative of boronic acid . It has a linear formula of I2(OCH3)C6H5B(OH)2 . The presence of the boronic acid functional group (B(OH)2) makes it a valuable building block for organic synthesis.
Synthesis Analysis
The presence of the boronic acid functional group (B(OH)2) makes 3,5-Diiodo-2-methoxyphenylboronic acid a valuable building block for organic synthesis. Boronic acids are frequently used in Suzuki-Miyaura couplings, a powerful carbon-carbon bond-forming reaction for creating complex organic molecules. It acts as a crucial precursor in the synthesis of novel boron-containing pharmaceutical agents, targeting specific proteins or enzymes involved in disease processes .Molecular Structure Analysis
The molecular formula of 3,5-Diiodo-2-methoxyphenylboronic acid is C7H7BI2O3 . It has a molecular weight of 403.75 . The SMILES string representation is COc1c(I)cc(I)cc1B(O)O .Chemical Reactions Analysis
The presence of the boronic acid functional group (B(OH)2) makes 3,5-Diiodo-2-methoxyphenylboronic acid a valuable building block for organic synthesis. Boronic acids are frequently used in Suzuki-Miyaura couplings, a powerful carbon-carbon bond-forming reaction for creating complex organic molecules.Physical and Chemical Properties Analysis
The melting point of 3,5-Diiodo-2-methoxyphenylboronic acid is 140-144 °C (dec.) . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Síntesis Orgánica
Ácido 3,5-diiodo-2-metoxifenilborónico: es un valioso bloque de construcción en la síntesis orgánica. El grupo ácido borónico (B(OH)2) es esencial para las acoplaciones de Suzuki-Miyaura, que son fundamentales para formar enlaces carbono-carbono para crear moléculas orgánicas complejas . La sustitución diiodo mejora la reactividad de la molécula, lo que la hace adecuada para diversas reacciones de sustitución destinadas al diseño de moléculas específicas.
Química Medicinal
En la química medicinal, el grupo metoxi (OCH3) y la sustitución diiodo del This compound ofrecen propiedades únicas para el descubrimiento de fármacos. El grupo metoxi puede mejorar la solubilidad y las interacciones biológicas, mientras que los átomos de yodo podrían servir como puntos de unión para biomoléculas o como agentes de imagen en técnicas de imagen médica.
Ciencia de Materiales
This compound: se está explorando en la ciencia de los materiales debido a las propiedades únicas del boro y sus grupos funcionales. Estos compuestos pueden conducir al desarrollo de nuevos materiales con propiedades electrónicas o luminiscentes específicas.
Actividad Antibacteriana y Antibiopelícula
Estudios recientes han demostrado que el This compound exhibe actividad antibacteriana y antibiópelícula. Ha sido eficaz para inhibir el crecimiento de células planctónicas y prevenir la formación de biopelículas de manera dependiente de la dosis .
Síntesis de Agentes Farmacéuticos
Este compuesto actúa como un precursor crucial en la síntesis de nuevos agentes farmacéuticos que contienen boro. Estos agentes se dirigen a proteínas o enzimas específicas involucradas en los procesos de la enfermedad, ofreciendo una vía hacia nuevos tratamientos .
Análisis de Riesgos y Seguridad
Es importante tener en cuenta los aspectos de seguridad del manejo del This compound. Se ha clasificado con declaraciones de peligro como causar irritación en la piel y los ojos y puede causar irritación respiratoria. Estos factores deben considerarse cuando se trabaja con este compuesto en un entorno de investigación.
Mecanismo De Acción
Target of Action
3,5-Diiodo-2-methoxyphenylboronic acid is a crucial precursor in the synthesis of novel boron-containing pharmaceutical agents . These agents are designed to target specific proteins or enzymes involved in disease processes .
Mode of Action
This allows them to modulate the activity of target proteins or enzymes.
Biochemical Pathways
Boronic acids are frequently used in suzuki-miyaura couplings, a powerful carbon-carbon bond-forming reaction for creating complex organic molecules. This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
It has been suggested that this compound exhibits potential antitumor and antibacterial activities , making it a promising candidate for therapeutic interventions against cancer and microbial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Diiodo-2-methoxyphenylboronic acid. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, exposure to dust and aerosols should be avoided
Safety and Hazards
3,5-Diiodo-2-methoxyphenylboronic acid is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
Análisis Bioquímico
Cellular Effects
It has been reported that this compound exhibits antibacterial and antibiofilm activity . It has minimum inhibitory concentrations of 100 μg/mL for the planktonic cell growth and prevents biofilm formation in a dose-dependent manner .
Temporal Effects in Laboratory Settings
It’s known that this compound has a melting point of 140-144 °C (dec.) and should be stored at 2-8°C .
Propiedades
IUPAC Name |
(3,5-diiodo-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BI2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUCKYNVDXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)I)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BI2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584797 | |
| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-59-7 | |
| Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)


![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
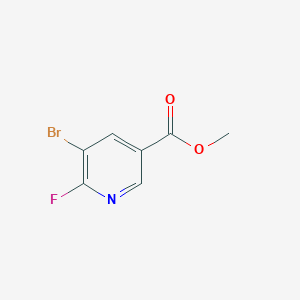

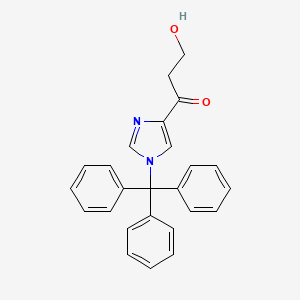
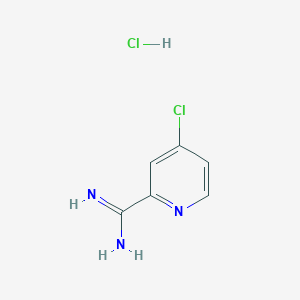
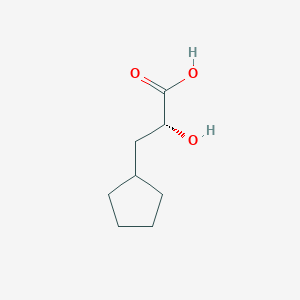


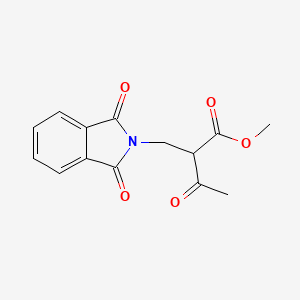

![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)
